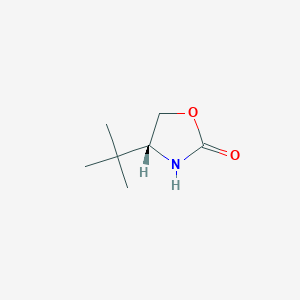

(R)-(+)-4-tert-Butyl-2-oxazolidinone

Description

Significance of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another. This strategy is a cornerstone of asymmetric synthesis, a field crucial for the preparation of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. Many drugs and bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.

The use of chiral auxiliaries offers a reliable and predictable method for controlling stereochemistry. By attaching a chiral auxiliary to a substrate, the resulting intermediate exists as a pair of diastereomers. Subsequent reactions proceed with a diastereomeric bias, allowing for the preferential formation of one diastereomer. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and, ideally, the recoverable auxiliary for reuse.

Overview of N-Acyloxazolidinones in Stereocontrol

Among the vast array of chiral auxiliaries, N-acyloxazolidinones, often referred to as Evans auxiliaries, have emerged as a particularly versatile and effective class. santiago-lab.comwikipedia.org These compounds are readily prepared from amino alcohols and can be acylated to form N-acyl derivatives. The chiral environment established by the oxazolidinone ring, particularly the substituent at the 4-position, effectively shields one face of the enolate derived from the acyl group. This steric hindrance directs the approach of electrophiles to the opposite, less hindered face, resulting in a highly diastereoselective bond formation.

The stereochemical outcome of reactions involving N-acyloxazolidinones is highly predictable and can be rationalized by the formation of a rigid, chelated transition state. The conformation of the enolate and the orientation of the substituent on the oxazolidinone ring are key factors in determining the facial selectivity of the reaction.

Historical Context and Development of (R)-(+)-4-tert-Butyl-2-oxazolidinone

The development of chiral oxazolidinone auxiliaries is largely credited to the pioneering work of Professor David A. Evans and his research group in the early 1980s. santiago-lab.com Their systematic investigation into the use of these compounds in asymmetric aldol (B89426) reactions revolutionized the field of stereoselective synthesis. Evans demonstrated that N-acyloxazolidinones derived from readily available amino alcohols could achieve exceptionally high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. wikipedia.org

This compound, derived from the amino alcohol (R)-tert-leucinol, emerged as a particularly effective auxiliary due to the steric bulk of the tert-butyl group. This bulky substituent provides excellent facial shielding of the corresponding enolate, leading to high levels of asymmetric induction in a wide range of transformations, including alkylations, aldol additions, and Diels-Alder reactions. The predictability and high fidelity of this auxiliary have cemented its place as a standard tool in the synthetic organic chemist's toolbox.

Research Findings: Applications in Asymmetric Synthesis

The utility of this compound is best illustrated through its application in various asymmetric transformations. The following tables summarize representative research findings, showcasing the high levels of diastereoselectivity achieved.

Asymmetric Alkylation Reactions

N-Acyloxazolidinones derived from this compound are excellent substrates for highly diastereoselective alkylation reactions. The enolate, typically formed with a strong base, reacts with electrophiles with a strong preference for one diastereoface.

| Electrophile | Product Diastereomeric Ratio (d.r.) | Reference |

| Allyl iodide | 98:2 | williams.edu |

| Benzyl bromide | >99:1 | researchgate.net |

| Methyl iodide | 97:3 | acs.org |

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a hallmark of modern organic synthesis. The boron enolates of N-acyloxazolidinones react with aldehydes to produce syn-aldol adducts with exceptional diastereoselectivity.

| Aldehyde | Product Diastereomeric Ratio (d.r.) | Reference |

| Isovaleraldehyde | >99:1 | harvard.edu |

| Benzaldehyde | >99:1 | harvard.edu |

| Acetaldehyde | 91:9 | harvard.edu |

Asymmetric Diels-Alder Reactions

In the realm of cycloaddition reactions, this compound has been employed to control the stereochemistry of the Diels-Alder reaction. The chiral auxiliary directs the approach of the diene to one face of the dienophile.

| Diene | Dienophile | Endo/Exo Ratio | Diastereomeric Ratio (d.r.) | Reference |

| Cyclopentadiene (B3395910) | N-Acryloyl-(R)-4-tert-butyl-2-oxazolidinone | >100:1 | 94:6 | harvard.edu |

| Isoprene | N-Crotonoyl-(R)-4-tert-butyl-2-oxazolidinone | >100:1 | 91:9 | harvard.edu |

| 1,3-Butadiene | N-Acryloyl-(R)-4-tert-butyl-2-oxazolidinone | 89:11 | 89:11 | rsc.org |

Structure

2D Structure

Propriétés

IUPAC Name |

(4R)-4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370541 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142618-93-7 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Enantioselective Synthesis and Preparation of R + 4 Tert Butyl 2 Oxazolidinone

Established Synthetic Routes to Chiral 2-Oxazolidinones

The synthesis of chiral 2-oxazolidinones has traditionally relied on several foundational strategies. A prevalent method involves the cyclization of chiral β-amino alcohols, which can be derived from natural sources like amino acids or synthesized enantioselectively. These precursors can be converted to the corresponding oxazolidinone through reactions with phosgene or its equivalents, such as carbonyldiimidazole (CDI).

Alternative established strategies include the reaction of isocyanates with epoxides and the reaction of aziridines with carbon dioxide. nih.gov The palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides has also been developed to provide 3-aryl-2-oxazolidinones in good yields. organic-chemistry.org Furthermore, a Hofmann-like rearrangement using lead tetraacetate provides a pathway to synthesize these heterocycles under mild conditions. acs.org Microwave-assisted synthesis from ethanolamine derivatives and urea has been shown to be an efficient, rapid, and high-yield protocol in a paste-like chemical medium, offering an advantage over conventional methods that often require long reaction times and toxic reagents. asianpubs.org

While effective, these methods can be limited by the availability of substrates, regio- and stereochemical control, and the need for harsh reaction conditions that are incompatible with various functional groups. nih.gov

Advanced Approaches to (R)-(+)-4-tert-Butyl-2-oxazolidinone and Analogues

Recent advancements have focused on developing more efficient, selective, and sustainable catalytic methods for synthesizing chiral 2-oxazolidinones. These approaches often employ transition metal catalysts or enzymes to achieve high levels of stereocontrol.

Chemoenzymatic synthesis has emerged as a powerful tool for producing enantioenriched compounds under mild conditions. Biocatalytic methods offer high selectivity and reduce the need for protecting groups and harsh reagents.

Recent breakthroughs include the use of engineered myoglobin-based catalysts for the intramolecular C(sp³)-H amination of carbamate derivatives. chemrxiv.org This method provides access to a diverse range of enantioenriched oxazolidinones with high functional group tolerance, good yields, and high enantioselectivity. chemrxiv.org Another significant chemoenzymatic approach involves the use of halohydrin dehalogenases. These enzymes can catalyze the desymmetrization of prochiral epoxides or the ring expansion of spiro-epoxides to construct chiral oxazolidinones, including spiro-oxazolidinones, with excellent regio- and enantioselectivity. chemrxiv.org Lipase-mediated resolution of intermediates, such as 3-hydroxy-4-trityloxybutanenitrile, also represents a viable chemoenzymatic route to chiral amino alcohols and their subsequent conversion to oxazolidinones. acs.org

| Enzymatic Strategy | Enzyme Class/Type | Transformation | Key Advantages |

| Intramolecular C-H Amination | Engineered Myoglobin | C(sp³)-H amination of carbamates | High enantioselectivity, broad substrate scope, mild conditions. chemrxiv.org |

| Desymmetrization/Ring Expansion | Halohydrin Dehalogenase | Desymmetrization of epoxides | Access to enantiopure 4-aryl-2-oxazolidinones. chemrxiv.org |

| Kinetic Resolution | Lipase | Resolution of hydroxy-nitrile precursors | Synthesis of key precursors for amino alcohols and oxazolidinones. acs.org |

Transition metal catalysis provides a versatile and highly efficient platform for the enantioselective synthesis of 2-oxazolidinones through various transformations, most notably asymmetric cyclization and hydrogenation.

Asymmetric Cyclization: Metal catalysts can facilitate the enantioselective formation of the oxazolidinone ring from acyclic precursors. Gold(I) complexes, for example, catalyze the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org A novel strategy involves a dinuclear copper-catalyzed asymmetric propargylic amination followed by a carboxylative cyclization sequence. researchgate.net

More advanced photochemical methods have also been developed. A chiral Lewis acid-catalyzed Norrish type II cyclization of aryl α-oxoamides, using a chiral N,N'-dioxide/zinc(II) complex, produces trans-oxazolidin-4-ones with high enantioselectivity (up to 98% ee) under visible light. chinesechemsoc.orgchinesechemsoc.org Additionally, cobalt(II)-based metalloradical catalysis enables an asymmetric radical bicyclization of allyl azidoformates to construct bicyclic aziridines, which are valuable intermediates that can be converted to chiral oxazolidinones. nih.gov

Asymmetric Hydrogenation: One of the most powerful and widely used methods for synthesizing chiral 2-oxazolidinones is the asymmetric hydrogenation of prochiral 2-oxazolones. nih.gov This approach constructs the key stereocenter in the final step, allowing for access to a diverse range of optically active products. nih.gov Various transition metals have been successfully employed for this transformation.

Ruthenium Catalysis: Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be highly effective, providing excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a broad range of 4-substituted 2-oxazolones. researchgate.netnih.gov Asymmetric transfer hydrogenation using chiral diamine ruthenium catalysts with a hydrogen source like potassium formate is also an effective method. researchgate.net

Nickel Catalysis: Catalysts based on abundant first-row transition metals have gained attention as sustainable alternatives to precious metals. acs.org A cheap transition metal nickel-based catalyst has been developed for the asymmetric hydrogenation of 2-oxazolones, affording various chiral 2-oxazolidinones with high yields (95-99%) and outstanding enantioselectivities (97->99% ee). umb.edu This Ni-catalyzed protocol demonstrates significant synthetic utility and can be performed on a gram scale with low catalyst loading. umb.edu

The table below summarizes key findings for the metal-catalyzed asymmetric hydrogenation of 2-oxazolones.

| Metal Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) |

| Ruthenium(II)-NHC | 4-Aryl and 4-Alkyl substituted 2-oxazolones | Up to 99 | Up to 96 researchgate.netnih.gov |

| Nickel with Chiral Ligand | Various 2-oxazolones | 95 - 99 | 97 - >99 umb.edu |

| Rhodium-Catalyzed | 4-Aryl substituted 2-oxazolones | - | Moderate nih.gov |

Applications of R + 4 Tert Butyl 2 Oxazolidinone in Stereoselective Carbon Carbon Bond Forming Reactions

Asymmetric Aldol (B89426) Reactions Mediated by (R)-(+)-4-tert-Butyl-2-oxazolidinone

The aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of chiral oxazolidinones, such as this compound, has rendered this transformation highly stereoselective. wikipedia.orgnih.govresearchgate.net These auxiliaries are temporarily appended to a carboxylic acid derivative, directing the stereochemistry of the aldol addition before being cleaved to yield an enantiomerically enriched product. wikipedia.org

Evans Aldol Reaction Principles and Stereochemical Outcomes

The Evans aldol reaction utilizes an N-acylated oxazolidinone to create a chiral enolate, which then reacts with an aldehyde. nih.gov The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state. harvard.edu Boron enolates, in particular, consistently proceed through this highly ordered pericyclic process. harvard.edu

The reaction typically generates syn-aldol adducts. This is achieved through the formation of a (Z)-enolate, which arranges in the transition state to minimize 1,3-diaxial interactions. harvard.edu The steric bulk of the tert-butyl group at the C4 position of the oxazolidinone auxiliary effectively shields one face of the enolate. Consequently, the aldehyde electrophile approaches from the less hindered face, establishing two contiguous stereocenters with high diastereoselectivity. santiago-lab.com

Influence of Lewis Acids and Enolate Geometry in Evans Aldol Additions

The geometry of the enolate and the choice of Lewis acid are critical for achieving high stereoselectivity in Evans aldol additions. The generation of a (Z)-enolate is paramount and is typically accomplished through "soft enolization" using a dialkylboron triflate (like n-Bu₂BOTf) in the presence of a hindered amine base (like triethylamine (B128534) or diisopropylethylamine). santiago-lab.comresearchgate.netnih.gov

The Lewis acidic boron atom coordinates to both the acyl carbonyl oxygen and the oxazolidinone ring oxygen. santiago-lab.com This chelation creates a rigid, planar five-membered ring that locks the conformation of the enolate. santiago-lab.com This rigid structure enhances the facial bias imposed by the chiral auxiliary, leading to exceptional diastereoselectivities in the subsequent reaction with an aldehyde. nih.gov While boron-mediated reactions are highly selective, the use of other Lewis acids or metal enolates, such as lithium, can lead to lower selectivity or different stereochemical outcomes. nih.gov For instance, lithium enolates were initially reported to give nearly stereorandom additions, which prompted the shift to the more selective boron variants. nih.govnih.gov

| Lewis Acid/Base System | Predominant Enolate Geometry | Typical Stereochemical Outcome | Key Features |

|---|---|---|---|

| n-Bu₂BOTf / Et₃N | (Z)-enolate | syn-aldol adduct | Forms a rigid, chelated transition state leading to high diastereoselectivity. santiago-lab.comnih.gov |

| TiCl₄ / (-)-Sparteine | (Z)-enolate | syn-aldol adduct | Effective for N-acetyl imides, where oxazolidinones are often unselective. |

| LDA (Lithium diisopropylamide) | (Z)-enolate | Variable, often lower selectivity | Prone to aggregation, which can affect reactivity and selectivity. nih.gov |

| SnCl₄ or TiCl₄ (with added Lewis acid) | - | "non-Evans" syn or anti adducts | Complexation of the aldehyde with a strong Lewis acid can lead to open transition states, overriding the auxiliary's control. harvard.edu |

Halo Aldol Reactions with Oxazolidinone Auxiliaries

The utility of oxazolidinone auxiliaries extends to reactions with halogenated substrates. Specifically, N-(haloacetyl)imides, such as 2-chloro- and 2-bromoacetyl imides, undergo aldol additions with high levels of diastereoselectivity. harvard.edu This asymmetric halo aldol reaction provides a practical route to various halo aldol products that are otherwise difficult to synthesize. researchgate.net The reaction proceeds with excellent diastereoselectivity, often exceeding 95%, and yields ranging from 80-93%. researchgate.net This method effectively achieves tandem C-I/C-C bond formations, highlighting the versatility of the Evans auxiliary in controlling stereochemistry even with functionalized enolates. researchgate.net

Double Stereodifferentiation in Aldol Additions Employing Oxazolidinones

Double stereodifferentiation occurs when a chiral enolate reacts with a chiral aldehyde. The inherent facial preferences of both reactants can either align or oppose each other. When the preferences are aligned (a "matched pair"), the diastereoselectivity of the reaction is enhanced. Conversely, when they are opposed (a "mismatched pair"), the selectivity is diminished.

This principle has been applied in the synthesis of complex molecules like α²,²,β³-diamino acids. researchgate.net In these cases, chiral oxazolidinone enolates are reacted with chiral N-sulfinyl aldimines. researchgate.net The high diastereoselectivity achieved in these reactions demonstrates the powerful control exerted by the combination of two chiral components, allowing for the synthesis of highly functionalized and stereochemically complex products. researchgate.net

Asymmetric Alkylation Reactions Utilizing this compound

Beyond aldol reactions, this compound is a cornerstone auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. This method allows for the enantioselective introduction of a wide range of alkyl groups at the α-position.

Diastereoselective α-Alkylation of N-Acyloxazolidinone Enolates

The process for asymmetric alkylation is mechanistically similar to the aldol reaction. First, the N-acyloxazolidinone is deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid (Z)-enolate. santiago-lab.comwpmucdn.com The metal cation chelates to the carbonyl and oxazolidinone oxygens, fixing the enolate's conformation. santiago-lab.com

This rigid structure ensures that the incoming electrophile (typically an alkyl halide) can only approach from the face opposite the bulky tert-butyl substituent. santiago-lab.com This steric blockade results in highly predictable and often excellent diastereoselectivity. santiago-lab.com The reaction has been successfully applied to introduce not only primary and secondary alkyl groups but also tertiary fragments through radical-based transformations using reagents like tert-butyl peresters. acs.org

| N-Acyl Group | Alkylating Agent | Diastereomeric Ratio (dr) |

|---|---|---|

| Propionyl | Allyl Iodide | 98:2 |

| Various | tert-Butyl peroxy-2-methylpropanoate | ≥97:3 |

| Various | tert-Butyl peroxy-2,2-dimethylpropanoate | ≥97:3 |

| Various | tert-Butyl peroxycyclohexanecarboxylate | ≥97:3 |

Stereoselective Alkylation with Organometallic Reagents (e.g., Lithium Dialkylcuprates)

While direct SN2-type alkylation of enolates is a common strategy, the use of organometallic reagents like lithium dialkylcuprates ((R')₂CuLi) typically involves a conjugate addition (or 1,4-addition) mechanism when reacting with α,β-unsaturated N-acyl oxazolidinones. In these reactions, the this compound auxiliary provides excellent stereocontrol.

The reaction proceeds by the addition of the organocuprate to the β-carbon of the N-enoyl system. The stereochemical outcome is dictated by the conformation of the N-enoyl oxazolidinone, which is influenced by the chiral auxiliary. For high diastereoselectivity, the reaction often requires chelation control, for instance by a Lewis acid, which locks the conformation of the α,β-unsaturated system. The bulky tert-butyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the molecule, directing the incoming nucleophile from the less hindered face.

Research has shown that N-enoyl oxazolidinones are effective substrates for these 1,4-additions with catalytic amounts of copper salts and Grignard reagents. rsc.org The diastereoselectivity of these additions is highly dependent on the specific auxiliary, the organometallic reagent, and the reaction conditions. The resulting N-acyl oxazolidinones can then be hydrolyzed to yield chiral β-substituted carboxylic acids or converted to other functional groups. rsc.org Studies using doubly diastereoselective conjugate additions have been employed as a mechanistic probe, confirming that the reactive conformation is typically the anti-s-cis form. st-andrews.ac.uk

Radical-Mediated Alkylations with N-Acyl Oxazolidinone Enolates

A significant advancement in alkylation methodology involves the use of radical intermediates. The stereoselective alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones with tert-butyl peresters represents a powerful method for the introduction of challenging secondary and tertiary alkyl groups. researchgate.netnih.gov This reaction proceeds through the decarboxylation of the perester, which generates an alkyl radical. researchgate.netnih.gov

The mechanism is believed to involve a single-electron transfer (SET) from the titanium enolate to the perester, leading to the formation of a Ti(IV) radical and triggering the cleavage of the O-O bond. acs.org The subsequent decarboxylation of the resulting carboxyl radical generates the alkyl radical, which then combines with the titanium enolate complex. The stereoselectivity of this recombination is controlled by the chiral auxiliary, with the tert-butyl group shielding one face of the enolate. This approach has demonstrated excellent diastereoselectivity (dr ≥97:3) for a variety of alkyl groups and N-acyl oxazolidinones. nih.govacs.org This radical-based method complements traditional SN2-type alkylations, particularly for the formation of sterically congested quaternary carbon centers. ub.edutesisenred.net

| N-Acyl Group | Alkyl Group (from Perester) | Product Diastereomeric Ratio (dr) | Isolated Yield (%) |

|---|---|---|---|

| Propionyl | 1-Adamantyl | >97:3 | 75 |

| Propionyl | tert-Butyl | >97:3 | 51 |

| Propionyl | Cyclohexyl | >97:3 | 78 |

| Propionyl | Cyclopentyl | >97:3 | 81 |

| Isovaleryl | 1-Adamantyl | >97:3 | 78 |

Asymmetric Diels-Alder Cycloadditions Directed by this compound

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral auxiliaries, such as this compound, attached to the dienophile (the N-acyloxazolidinone) allows for highly stereoselective [4+2] cycloadditions.

N-Acyloxazolidinone Dienophiles in Intermolecular Diels-Alder Reactions

N-acryloyl and N-crotonoyl derivatives of this compound are highly effective dienophiles in Lewis acid-promoted intermolecular Diels-Alder reactions. researchgate.net The Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the carbonyl groups of the N-acyloxazolidinone. This coordination serves two purposes: it activates the dienophile towards cycloaddition and locks the conformation of the acyl group, ensuring a well-defined facial bias. chemtube3d.com

The reaction with cyclic dienes like cyclopentadiene (B3395910) proceeds with high yield and exceptional levels of diastereoselectivity, typically favoring the endo cycloadduct. researchgate.netresearchgate.net The stereocontrol arises from the steric hindrance provided by the tert-butyl substituent on the oxazolidinone ring, which directs the approach of the diene to the opposite, less hindered face of the dienophile. wikipedia.org The resulting cycloadducts can be readily purified and the chiral auxiliary can be cleaved under mild conditions to afford enantiomerically enriched carboxylic acids, alcohols, or aldehydes.

| Lewis Acid | Temperature (°C) | Endo:Exo Ratio | Diastereomeric Ratio (endo adducts) | Yield (%) |

|---|---|---|---|---|

| Et₂AlCl | -78 | >100:1 | >100:1 | 88 |

| Me₂AlCl | -78 | >100:1 | >100:1 | 85 |

| TiCl₄ | -78 | >100:1 | 97:3 | 89 |

| BF₃·OEt₂ | -78 | 95:5 | 96:4 | 81 |

Intramolecular Diels-Alder Reactions with Oxazolidinone Auxiliaries

The directing power of the oxazolidinone auxiliary also extends to intramolecular Diels-Alder (IMDA) reactions. In this context, the chiral auxiliary is attached to a substrate that contains both the diene and dienophile moieties. The stereochemical outcome of the cyclization is controlled by the conformational preference of the tether connecting the reacting partners and the facial shielding provided by the auxiliary. Lewis acid catalysis is often employed to accelerate the reaction and enhance stereoselectivity. These reactions are powerful methods for constructing complex polycyclic systems with multiple stereocenters in a single step.

Stereochemical Models for Diels-Alder Reactions with this compound Adducts

The high degree of stereoselectivity observed in Diels-Alder reactions employing N-acyloxazolidinone dienophiles is rationalized by the Evans stereochemical model. chemtube3d.com According to this model, in the presence of a chelating Lewis acid like Et₂AlCl, the N-acyloxazolidinone adopts a rigid, planar, five-membered chelate structure involving the two carbonyl oxygen atoms and the Lewis acid center.

This chelation forces the acyl group into an s-cis conformation. The bulky tert-butyl group at the C4 position of the oxazolidinone ring then effectively blocks the si-face of the α-carbon of the dienophile. Consequently, the diene is forced to approach from the less sterically hindered re-face, leading to the observed high diastereoselectivity. chemtube3d.comresearchgate.net While this model has been widely successful, alternative models based on non-chelated mono- or bi-complexes have also been proposed to explain the observed selectivities under various conditions, particularly at low Lewis acid concentrations. researchgate.net

Asymmetric Michael Addition Reactions Employing this compound

The this compound auxiliary is widely used to direct asymmetric Michael (conjugate) additions to α,β-unsaturated N-acyl derivatives. nih.gov In these reactions, a nucleophile adds to the β-position of the electron-deficient alkene, creating a new stereocenter. The stereochemical outcome is controlled by the chiral auxiliary, which directs the nucleophile to one face of the Michael acceptor.

A wide range of nucleophiles, including organocuprates, enolates, and soft carbon nucleophiles, can be employed. The reaction often benefits from the presence of a Lewis acid to activate the Michael acceptor and organize the transition state. For instance, the addition of various Grignard or alkyllithium reagents in the presence of copper salts or other catalysts proceeds with high diastereoselectivity. researchgate.net Similarly, bifunctional catalysts, such as thiourea (B124793) derivatives of cinchona alkaloids, have been shown to effectively catalyze the enantioselective conjugate addition of thiols to these acceptors. nih.gov The resulting products, which contain a new stereocenter at the β-position, are valuable intermediates in the synthesis of complex molecules. mdpi.com

| N-Enoyl Group | Nucleophile/Reagent | Catalyst/Additive | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Crotonoyl | Benzylthiol | Fe(ClO₄)₂ / (S,S)-Bolm's ligand | 96:4 (er) | 98 | ulaval.ca |

| Crotonoyl | Thiophenol | Fe(ClO₄)₂ / (S,S)-Bolm's ligand | 95:5 (er) | 95 | ulaval.ca |

| (E)-4-Chloro-4,4-difluorobutenoyl | n-BuMgBr | ZnCl₂ | 95:5 | 91 | researchgate.net |

| (E)-4-Chloro-4,4-difluorobutenoyl | EtMgBr | ZnCl₂ | 95:5 | 89 | researchgate.net |

| Cinnamoyl | (R)-Lithium N-benzyl-N-α-methylbenzylamide | - | >98:2 | 95 | st-andrews.ac.uk |

Diastereoselective Conjugate Additions

This compound has been successfully employed in diastereoselective conjugate addition reactions. These reactions, also known as Michael additions, are fundamental for the formation of carbon-carbon bonds. The chiral auxiliary is first acylated to form an α,β-unsaturated N-acyl oxazolidinone. The subsequent addition of a nucleophile to the β-carbon of the double bond proceeds with high diastereoselectivity due to the shielding effect of the tert-butyl group.

This methodology has been utilized in the synthesis of various chiral compounds. For instance, the conjugate addition of organocuprates to N-enoyl derivatives of this compound yields products with high diastereomeric excess. The stereoselectivity is governed by the formation of a chelated intermediate where the metal coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forcing the enoyl group into a specific conformation that favors nucleophilic attack from one side.

Scope with Various Nucleophiles and Electrophiles in Michael Additions

The utility of this compound as a chiral auxiliary in Michael additions extends to a broad range of nucleophiles and electrophiles. This versatility makes it a powerful tool for the asymmetric synthesis of a wide array of functionalized molecules.

Nucleophiles: A variety of carbon and heteroatom nucleophiles have been successfully employed in conjugate addition reactions with α,β-unsaturated N-acyl oxazolidinones derived from this compound. These include:

Organocuprates: As mentioned, Gilman reagents (R₂CuLi) and higher-order cuprates add to N-enoyl oxazolidinones with excellent diastereoselectivity.

Grignard Reagents: In the presence of a copper catalyst, Grignard reagents can also serve as effective nucleophiles in these reactions.

Enolates: The addition of stabilized enolates, such as those derived from malonates and β-ketoesters, provides access to more complex chiral building blocks.

Thiols and Amines: Heteroatomic nucleophiles like thiols and amines can also participate in conjugate additions, leading to the formation of chiral β-thio and β-amino carbonyl compounds, respectively.

Electrophiles: The electrophilic partner in these Michael additions is typically an α,β-unsaturated system attached to the oxazolidinone auxiliary. The scope of these electrophiles includes:

N-Enoyl Oxazolidinones: Derivatives of acrylic acid, crotonic acid, and cinnamic acid are commonly used.

Substituted Alkenes: The presence of substituents on the double bond can influence the reactivity and stereoselectivity of the addition.

The following table summarizes the scope of nucleophiles and electrophiles in Michael additions using this compound as a chiral auxiliary.

| Nucleophile Class | Specific Examples | Electrophile Type | Diastereoselectivity (d.r.) |

| Organocuprates | (CH₃)₂CuLi, (n-Bu)₂CuLi | N-Crotonyl oxazolidinone | >95:5 |

| Grignard Reagents | CH₃MgBr (with CuBr·SMe₂) | N-Cinnamoyl oxazolidinone | Typically high |

| Stabilized Enolates | Diethyl malonate | N-Acryloyl oxazolidinone | Good to excellent |

| Thiols | Thiophenol | N-Crotonyl oxazolidinone | Variable, often requires catalysis |

| Amines | Benzylamine | N-Acryloyl oxazolidinone | Variable, often requires catalysis |

Other Key Asymmetric Transformations Facilitated by this compound

Beyond conjugate additions, this compound is instrumental in a range of other important asymmetric transformations.

Chiral Auxiliary Applications in β-Lactam Synthesis

The synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, has greatly benefited from the use of chiral auxiliaries. This compound can be used to control the stereochemistry in the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, which is a common method for constructing the β-lactam ring. sciepub.comjmchemsci.comorganic-chemistry.org

In this approach, the chiral auxiliary is attached to the ketene precursor. The steric bulk of the tert-butyl group on the oxazolidinone directs the cycloaddition to afford predominantly one diastereomer of the β-lactam product. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-lactam.

Synthesis of Non-Proteinogenic α-Amino Acids and Derivatives

This compound serves as a powerful chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids, which are important components of many pharmaceuticals and biologically active peptides. nih.govresearchgate.netrsc.org The general strategy involves the stereoselective alkylation of the enolate of an N-acyl oxazolidinone derived from a glycine (B1666218) equivalent.

The process begins with the acylation of the oxazolidinone with a haloacetyl halide (e.g., bromoacetyl bromide). Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The subsequent alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity due to the steric influence of the tert-butyl group. Finally, hydrolysis of the N-acyl group and cleavage of the auxiliary provides the desired non-proteinogenic α-amino acid.

| Electrophile (R-X) | Resulting α-Amino Acid | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | Phenylalanine derivative | >98:2 |

| Isopropyl iodide | Valine derivative | >95:5 |

| Methyl iodide | Alanine derivative | >98:2 |

Role in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

For example, this auxiliary has been employed in the synthesis of intermediates for various therapeutic agents, including antibiotics and enzyme inhibitors. The oxazolidinone moiety itself is a key structural feature in a class of antibiotics known as oxazolidinones, such as linezolid. orientjchem.orgnih.gov While this compound is primarily used as a detachable auxiliary, its structural relatives are integral to the final drug structure. orientjchem.orgnih.gov

Mechanistic Insights and Theoretical Considerations in R + 4 Tert Butyl 2 Oxazolidinone Mediated Asymmetric Induction

Transition State Analysis and Stereochemical Control Models

The stereodirecting power of the (R)-(+)-4-tert-butyl-2-oxazolidinone auxiliary is largely explained by the formation of well-defined, rigid transition states that favor the approach of reactants from one face over the other. Several models have been proposed to rationalize the observed stereoselectivity in reactions involving N-acyloxazolidinones, with the Zimmerman-Traxler model being particularly relevant for aldol (B89426) additions.

The Zimmerman-Traxler model is a cornerstone in understanding the stereochemical outcome of aldol reactions involving metal enolates. landsurvival.comharvard.edu This model postulates a six-membered, chair-like transition state wherein the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. landsurvival.com The geometry of the enolate (E or Z) directly influences the relative stereochemistry (anti or syn) of the resulting aldol adduct. landsurvival.com

In the context of N-acyl oxazolidinones, the formation of a Z-enolate is generally favored, particularly with boron triflates. harvard.edu According to the Zimmerman-Traxler model, this Z-enolate reacts with an aldehyde via a chair-like transition state to predominantly afford the syn-aldol product. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions. harvard.edu The chiral auxiliary, in this case, this compound, effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

The predictability of the Zimmerman-Traxler model has made it an invaluable tool for the rational design of asymmetric aldol reactions utilizing oxazolidinone auxiliaries. libretexts.org

Beyond the steric repulsions considered in the Zimmerman-Traxler model, chelation control and dipole-dipole interactions play a crucial role in organizing the transition state in reactions of N-acyloxazolidinones. The N-acyloxazolidinone moiety possesses two carbonyl groups, which can act as Lewis basic sites for coordination with a metal cation or Lewis acid.

In many reactions, such as aldol additions or alkylations, the formation of a rigid, chelated intermediate is key to achieving high levels of stereoselectivity. The metal enolate, for instance, can form a bidentate chelate with the metal center coordinated to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation locks the conformation of the N-acyl group, creating a well-defined steric environment that dictates the trajectory of the incoming electrophile.

Furthermore, intramolecular dipole-dipole interactions can influence the preferred conformation of the N-acyloxazolidinone. The alignment of the dipoles of the two carbonyl groups can either be reinforcing or opposing, leading to a more or less stable arrangement. In the chelated transition state, the repulsive interactions between the lone pairs of the oxygen atoms and the electron clouds of the reacting bonds are minimized, contributing to a lower energy transition state and, consequently, a faster reaction rate for the formation of the major diastereomer.

The tert-butyl group at the C4 position of the oxazolidinone ring is a critical feature that significantly enhances the stereodirecting ability of the auxiliary. nih.gov Its substantial steric bulk effectively blocks one face of the enolate derived from the N-acyl group, compelling the electrophile to approach from the opposite, less sterically encumbered face. youtube.com This steric hindrance is a primary factor in achieving high diastereoselectivity in a wide range of asymmetric transformations.

The conformational rigidity imparted by the tert-butyl group is also a key electronic and steric factor. nih.govchemrxiv.org It restricts the rotational freedom of the oxazolidinone ring and the attached acyl chain, leading to a more ordered and predictable transition state geometry. This pre-organization of the reactive conformation minimizes the entropic penalty for achieving the desired transition state, thereby enhancing the reaction's stereoselectivity.

Electronically, the tert-butyl group is an electron-donating group through induction. While this electronic effect is generally considered less impactful than its steric influence on stereoselectivity, it can subtly modulate the reactivity of the enolate.

Computational Chemistry Studies on this compound Reactivity

Computational chemistry has emerged as a powerful tool for gaining deeper insights into the mechanisms of asymmetric reactions and for rationalizing the stereochemical outcomes observed experimentally. rsc.org Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the transition states of reactions involving this compound.

DFT calculations allow for the in-silico modeling of reaction pathways and the characterization of the geometries and energies of transition states. researchgate.net For reactions mediated by this compound, DFT studies can provide detailed three-dimensional structures of the competing transition states leading to the different possible stereoisomers. uv.esacs.org

By calculating the relative energies of these transition states, researchers can predict which pathway is energetically favored and, therefore, which stereoisomer will be the major product. These calculations can account for the subtle interplay of steric and electronic effects, chelation, and solvent effects, providing a more comprehensive picture than what can be inferred from qualitative models alone. For instance, DFT studies have been employed to corroborate the chair-like transition states proposed by the Zimmerman-Traxler model and to quantify the energetic preference for the formation of the observed major diastereomer. rsc.org

The following table provides a conceptual representation of how DFT can be used to compare the energies of different transition states:

| Transition State | Leading to | Relative Energy (kcal/mol) |

| TS-A | Major Diastereomer | 0.0 |

| TS-B | Minor Diastereomer | +3.5 |

| TS-C | Other Minor Isomer | +5.2 |

This is a hypothetical data table for illustrative purposes.

Computational models, particularly those based on DFT, are increasingly used not only to rationalize but also to predict the enantioselectivity and diastereoselectivity of asymmetric reactions. rsc.org By systematically evaluating the transition state energies for all possible stereochemical pathways, it is possible to calculate the expected diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of a reaction.

These predictive capabilities are invaluable in the design of new asymmetric methodologies and in the optimization of existing ones. For example, computational studies can be used to screen different Lewis acids or reaction conditions to identify those that are likely to afford the highest level of stereocontrol. Furthermore, when experimental results deviate from the predictions of simpler models, computational analysis can often reveal more complex mechanistic details, such as the involvement of boat-like transition states or unexpected solvent effects.

The following table illustrates how calculated energy differences can be correlated with predicted product ratios:

| ΔΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio (Major:Minor) |

| 1.0 | ~5.5 : 1 |

| 2.0 | ~32 : 1 |

| 3.0 | ~130 : 1 |

This table provides a general correlation and actual values may vary depending on the specific reaction and conditions.

Practical Aspects of R + 4 Tert Butyl 2 Oxazolidinone Utilization in Organic Synthesis

Recovery and Regeneration Strategies for the Chiral Auxiliary

A key advantage of auxiliary-based methods is the potential to recover and reuse the valuable chiral controller. For (R)-(+)-4-tert-Butyl-2-oxazolidinone, several well-established methods exist for its cleavage from the N-acylated product, allowing for the isolation of the desired chiral molecule and the regeneration of the auxiliary for subsequent use. youtube.com The choice of method is dictated by the desired functional group in the final product.

The cleavage of the N-acyl bond can be achieved through either hydrolysis to yield a carboxylic acid or reduction to furnish a primary alcohol, with both pathways allowing for the recovery of the this compound auxiliary.

Hydrolytic Cleavage: The most common method for hydrolytic removal involves the use of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). khanacademy.org The active nucleophile is the lithium hydroperoxide (LiOOH) species, which selectively attacks the exocyclic carbonyl group of the N-acyl oxazolidinone. stackexchange.comresearchgate.net This preferential attack, contrasted with the endocyclic cleavage often seen with hydroxide alone, leads to the formation of the desired carboxylic acid and the free auxiliary. khanacademy.orgresearchgate.net The reaction typically proceeds through a peracid intermediate, which is then reduced during a standard aqueous workup. stackexchange.com

Reductive Cleavage: To obtain a chiral primary alcohol, reductive cleavage is employed. Reagents such as lithium borohydride (B1222165) (LiBH₃) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. santiago-lab.comresearchgate.net These powerful hydride reagents reduce the imide carbonyl group to the corresponding alcohol, releasing the intact oxazolidinone auxiliary in the process. santiago-lab.comresearchgate.netyoutube.com This method is particularly valuable in natural product synthesis where the target molecule contains a primary alcohol moiety at the stereogenic center. santiago-lab.com

| Method | Primary Reagents | Product Functional Group | Key Considerations |

|---|---|---|---|

| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid | Selective for exocyclic cleavage; potential for O₂ evolution at scale. stackexchange.com |

| Reductive | LiBH₄ or LiAlH₄ | Primary Alcohol | Powerful reducing agents requiring careful handling; auxiliary is recovered intact. santiago-lab.comresearchgate.net |

Scale-Up Considerations in this compound-Mediated Reactions

Transitioning a reaction from the laboratory bench to a large-scale industrial process introduces a new set of challenges related to safety, efficiency, and consistency. While reactions involving this compound are generally reliable, several factors require careful consideration during scale-up.

A primary concern is thermal management. The deprotonation step to form the enolate is highly exothermic and is typically performed at very low temperatures (-78 °C) to ensure high diastereoselectivity. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. rsc.org Inefficient heat removal can lead to localized warming, potentially compromising selectivity or causing side reactions. Therefore, robust cooling systems and controlled rates of reagent addition are critical.

Furthermore, the hydrolytic cleavage step using LiOH/H₂O₂ presents a specific scale-up hazard. This reaction is known to generate stoichiometric amounts of oxygen gas (O₂) as a byproduct from the decomposition of the peracid intermediate. stackexchange.com On a small scale, this is often unnoticed, but in a large reactor, the accumulation of oxygen can create a significant safety risk by generating a flammable or explosive headspace. Careful process safety studies, monitoring of gas evolution, and ensuring adequate venting are essential to mitigate this risk.

| Challenge | Associated Step | Mitigation Strategy |

|---|---|---|

| Thermal Runaway/Loss of Selectivity | Enolate Formation (Deprotonation) | Efficient reactor cooling, controlled addition of base, use of reaction calorimetry. youtube.comrsc.org |

| Oxygen Gas Evolution | Hydrolytic Cleavage (LiOH/H₂O₂) | Process monitoring, ensuring adequate reactor venting, inert atmosphere management. stackexchange.com |

| Mixing and Homogeneity | Enolate Formation and Alkylation | Appropriate reactor geometry and agitation to ensure rapid mixing and prevent localized concentration gradients. |

Implementation in Continuous Flow Processes

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages in safety, process control, and scalability. The implementation of reactions using this compound in flow systems is an area of active interest. The precise temperature control offered by flow reactors is particularly well-suited for the cryogenic enolization step, as microreactors have a very high surface-area-to-volume ratio that allows for extremely efficient heat exchange.

However, a significant challenge in adapting these reactions to flow is the handling of solids and slurries. The lithium amide bases (like lithium diisopropylamide) used for deprotonation and the resulting lithium enolates are often handled as slurries, which can lead to clogging in the narrow channels of typical flow reactors. Developing robust pumping systems and reactor designs capable of handling such heterogeneous mixtures is crucial for successful implementation. While specific examples of diastereoselective alkylations with this auxiliary in continuous flow are not yet widespread in the literature, the technology holds the promise of safer and more scalable processes by minimizing the volume of reactive intermediates handled at any given time and allowing for precise control over reaction parameters.

Comparative Analysis of R + 4 Tert Butyl 2 Oxazolidinone with Alternative Chiral Auxiliaries

Comparison with Other Oxazolidinone Derivatives (e.g., 4-Isopropyl, 4-Benzyl, 4-Phenyl)

The efficacy of (R)-(+)-4-tert-butyl-2-oxazolidinone as a chiral auxiliary is often benchmarked against other oxazolidinone derivatives. The substituent at the 4-position plays a pivotal role in dictating the stereochemical outcome of reactions by providing a sterically hindered environment that shields one face of the enolate.

The tert-butyl group, being the most sterically demanding among the commonly used substituents (isopropyl, benzyl, and phenyl), is anticipated to offer the highest level of facial discrimination. However, this increased steric bulk can also impede the approach of reactants, potentially leading to lower reactivity or, in some cases, diminished stereoselectivity if the steric hindrance disrupts the ideal transition state geometry.

In a study investigating the Nagao-Fujita acetate aldol (B89426) reaction, it was observed that the use of a 4-tert-butyl substituted thiazolidinethione (a closely related sulfur analogue of oxazolidinone) resulted in low stereoinduction. In the same study, the 4-benzyl substituted auxiliary provided a more modest selectivity, suggesting that a balance of steric and electronic factors is crucial for achieving high diastereoselectivity.

The following table provides a qualitative comparison of the common 4-substituted oxazolidinone auxiliaries in asymmetric alkylation reactions.

| Chiral Auxiliary | Key Features in Asymmetric Alkylation |

| This compound | Provides a high degree of steric hindrance, which can lead to excellent facial selectivity. However, its bulkiness may sometimes lead to lower yields or stereoinduction in certain reactions. |

| (S)-(-)-4-Isopropyl-2-oxazolidinone | Offers a good balance of steric bulk and reactivity, making it a widely used and effective auxiliary in a variety of transformations. |

| (R)-(+)-4-Benzyl-2-oxazolidinone | The benzyl group provides significant steric bulk and can participate in π-stacking interactions, influencing the transition state geometry and enhancing stereoselectivity. williams.edu |

| (R)-(-)-4-Phenyl-2-oxazolidinone | The phenyl group offers steric hindrance and potential for electronic interactions, contributing to effective stereochemical control. |

Comparative Efficacy with Camphorsultam and Pseudoephedrine Auxiliaries

Beyond the oxazolidinone family, camphorsultam and pseudoephedrine are two other widely employed chiral auxiliaries, each with its own set of advantages and disadvantages.

Camphorsultam , often referred to as Oppolzer's sultam, is a rigid bicyclic structure that provides excellent stereochemical control in a variety of reactions, including Michael additions and Claisen rearrangements. In some instances, camphorsultam has been found to be a superior chiral auxiliary to oxazolidinones, offering higher levels of asymmetric induction. wikipedia.org

Pseudoephedrine amides, developed by Myers, have proven to be particularly effective for the asymmetric alkylation of enolates. One of the primary advantages of pseudoephedrine-based auxiliaries is the high propensity of their derivatives to be crystalline, which facilitates purification by recrystallization. Furthermore, they have shown remarkable diastereoselectivity, especially in the formation of sterically demanding quaternary carbon centers. harvard.edunih.gov

Below is a comparative table highlighting the efficacy of these auxiliaries in the context of asymmetric alkylation.

| Chiral Auxiliary | Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine (a pseudoephedrine analog) | Alkylation to form quaternary center | ≥19:1 | harvard.edunih.gov |

| Pseudoephedrine | Alkylation to form quaternary center | 9.9:1 | harvard.edunih.gov |

| This compound | (Qualitative) High potential for stereocontrol due to steric bulk | - | |

| Camphorsultam | (Qualitative) High stereoselectivity in various reactions | - | wikipedia.org |

Contrasting Performance with BINOL-derived Chiral Systems

1,1'-Bi-2-naphthol (BINOL)-derived systems, particularly BINOL phosphates, represent a different paradigm in asymmetric synthesis. Unlike chiral auxiliaries, which are stoichiometrically attached to the substrate, BINOL-derived phosphoric acids function as chiral Brønsted acid catalysts. acs.org This catalytic nature offers a significant advantage in terms of atom economy.

The mechanism of stereochemical control also differs fundamentally. While this compound relies on covalent bonding and steric shielding to direct the approach of a reactant, BINOL-derived catalysts create a chiral microenvironment through non-covalent interactions, such as hydrogen bonding, to activate the substrate and control the stereochemical outcome of the reaction.

A direct comparison of performance is context-dependent. For reactions amenable to Brønsted acid catalysis, such as certain cycloadditions, BINOL-phosphates can achieve high enantioselectivity with low catalyst loading. mdpi.com However, for reactions like enolate alkylation, the covalent attachment of a chiral auxiliary like this compound often provides a more reliable and predictable method for achieving high diastereoselectivity.

| Feature | This compound | BINOL-derived Chiral Systems |

| Mode of Action | Stoichiometric chiral auxiliary | Catalytic chiral Brønsted acid/ligand |

| Stereocontrol | Covalent attachment and steric shielding | Non-covalent interactions in a chiral pocket |

| Atom Economy | Lower, requires stoichiometric amounts | Higher, used in catalytic amounts |

| Typical Reactions | Enolate alkylation, aldol reactions, Diels-Alder reactions | Carbonyl-ene reactions, cycloadditions, hydrocyanations |

Advantages and Limitations in Specific Synthetic Contexts

The choice of a chiral auxiliary is highly dependent on the specific synthetic transformation being undertaken. This compound offers distinct advantages and limitations.

Advantages:

High Facial Selectivity: The bulky tert-butyl group provides excellent steric shielding, often leading to high levels of diastereoselectivity in reactions such as aldol additions and alkylations.

Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans' oxazolidinones is generally predictable based on well-established transition state models. williams.edu

Versatility: It has been successfully employed in a wide range of asymmetric transformations.

Limitations:

Steric Hindrance and Reactivity: The significant steric bulk of the tert-butyl group can sometimes hinder the approach of reactants, leading to slower reaction rates or requiring more forcing conditions compared to less bulky auxiliaries.

Lower Stereoinduction in Some Cases: While generally effective, there are instances where the tert-butyl group can lead to lower stereoinduction compared to other substituents, possibly due to unfavorable steric interactions in the transition state.

Cleavage Conditions: The removal of the auxiliary after the desired transformation can sometimes require harsh conditions, which may not be compatible with sensitive functional groups in the product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-(+)-4-tert-Butyl-2-oxazolidinone, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via chiral auxiliary-mediated routes. For example, serine derivatives can serve as precursors, where the tert-butyl group is introduced through nucleophilic substitution or Grignard reactions under anhydrous conditions . Enantiomeric purity is ensured using chiral HPLC or polarimetry, with recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to remove diastereomeric impurities. Reaction conditions (e.g., temperature, catalyst loading) must be tightly controlled to minimize racemization .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the oxazolidinone ring structure (e.g., carbonyl resonance at ~175 ppm) and tert-butyl group (δ ~1.2 ppm for nine equivalent protons) .

- X-ray Crystallography : Resolves absolute configuration, critical for verifying the (R)-enantiomer.

- IR Spectroscopy : Validates the carbonyl stretch (~1750 cm) and C-O-C linkages (~1250 cm) .

- Mass Spectrometry : High-resolution MS confirms molecular formula (CHNO) and rules out impurities .

Advanced Research Questions

Q. How does the tert-butyl group influence the stereochemical outcome in asymmetric catalysis when using this compound as a chiral auxiliary?

- Methodological Answer : The bulky tert-butyl group imposes steric hindrance, directing substrate approach in reactions like aldol additions or cycloadditions. For example, in [4+2] cycloadditions, the tert-butyl group blocks the re face, favoring si-face attack and yielding enantioselective adducts. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., Eyring plots) quantify steric effects .

Q. What strategies resolve contradictions in reported enantioselectivity values for reactions employing this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst-substrate mismatches. Systematic optimization includes:

- Solvent Screening : Low-polarity solvents (e.g., toluene) enhance steric control, while polar aprotic solvents (e.g., DMF) may disrupt hydrogen bonding.

- Additive Effects : Lewis acids (e.g., Mg(OTf)) can stabilize transition states, improving selectivity.

- Cross-Validation : Reproduce results using standardized protocols (e.g., IUPAC guidelines for catalytic reactions) and report enantiomeric excess (ee) via multiple methods (e.g., chiral GC, NMR with chiral shift reagents) .

Q. How can researchers mitigate chiral instability during prolonged storage or under reactive conditions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis or racemization.

- Stability Assays : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic chiral HPLC analysis.

- Derivatization : Convert to more stable intermediates (e.g., silyl-protected derivatives) before reactive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.